Scaffold Architecture Comparison: 2-Oxa-5,8-diazaspiro[3.5]nonane vs. 2,7-Diazaspiro[3.5]nonane Cores
The 2-oxa-5,8-diazaspiro[3.5]nonane core replaces one nitrogen with an oxygen atom relative to the 2,7-diazaspiro[3.5]nonane core. While not a direct head-to-head comparison of the target compound, the 2,7-diazaspiro[3.5]nonane series has produced S1R ligands with Ki values ranging from 2.7 nM to 27 nM [1]. The 2-oxa-5,8-diazaspiro[3.5]nonane scaffold appears in a separate patent family [2] claiming sigma receptor affinity, indicating the oxygen-for-nitrogen substitution retains target engagement while likely altering physicochemical and pharmacokinetic properties [2].
| Evidence Dimension | Sigma-1 Receptor (S1R) Binding Affinity |
|---|---|
| Target Compound Data | No direct Ki data available for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane |
| Comparator Or Baseline | 2,7-diazaspiro[3.5]nonane derivatives: Ki S1R = 2.7 - 165 nM; Ki S2R = 27 - 165 nM [1] |
| Quantified Difference | Not quantifiable; scaffold change from 2,7-diaza to 2-oxa-5,8-diaza is predicted to alter binding mode and selectivity [REFS-1, REFS-2] |
| Conditions | Radioligand binding assays using [3H]-(+)-pentazocine (S1R) and [3H]-DTG (S2R) on rat brain membranes [1]; Patent claims for oxa-diazaspiro compounds [2] |
Why This Matters
Procurement decisions for sigma receptor ligand discovery should consider the distinct pharmacophore geometry offered by the 2-oxa-5,8-diazaspiro core compared to the better-characterized 2,7-diazaspiro series.
- [1] Dichiara M, et al. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem Neurosci. 2023 May 8;14(10):1845-1858. View Source
- [2] Esteve Pharmaceuticals S.A. OXA-Diazaspiro compounds having activity against pain. US Patent 10,689,398 B2, granted June 23, 2020. View Source
